L-Valine, N-[(2-propen-1-yloxy)carbonyl]-
CAS No.: 115491-96-8
Cat. No.: VC8052192
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
![L-Valine, N-[(2-propen-1-yloxy)carbonyl]- - 115491-96-8](/images/structure/VC8052192.png)
Specification
CAS No. | 115491-96-8 |
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Molecular Formula | C9H15NO4 |
Molecular Weight | 201.22 g/mol |
IUPAC Name | (2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C9H15NO4/c1-4-5-14-9(13)10-7(6(2)3)8(11)12/h4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t7-/m0/s1 |
Standard InChI Key | MQKQMLUPZZNVCK-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)OCC=C |
SMILES | CC(C)C(C(=O)O)NC(=O)OCC=C |
Canonical SMILES | CC(C)C(C(=O)O)NC(=O)OCC=C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
L-Valine, N-[(2-propen-1-yloxy)carbonyl]- (IUPAC name: (2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid) retains the core structure of L-valine, with an allyloxycarbonyl group substituting the amino hydrogen . The molecule’s stereochemistry is defined by its chiral center at the second carbon, preserving the (S)-configuration inherent to natural L-valine.
Key Structural Features:
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Allyloxycarbonyl moiety: Introduces hydrophobicity and reactivity for further chemical modifications.
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Carboxylic acid group: Enables salt formation and ionic interactions.
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Branched alkyl chain: Contributes to steric effects and influences binding affinity .
Physicochemical Profile
The compound’s molecular formula is C₉H₁₅NO₄, with a molecular weight of 201.22 g/mol . Its isomeric SMILES string (CC(C)C@@HNC(=O)OCC=C) reflects the spatial arrangement of functional groups. While experimental data on melting/boiling points remain limited, its solubility profile suggests moderate polarity, with preferential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Property | Value | Source |
---|---|---|
CAS No. | 115491-96-8 | |
Molecular Formula | C₉H₁₅NO₄ | |
Molecular Weight | 201.22 g/mol | |
SMILES (Isomeric) | CC(C)C@@HNC(=O)OCC=C |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a two-step protection-activation sequence:
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Amino Protection: L-valine’s α-amino group is protected using allyl chloroformate in the presence of a base (e.g., triethylamine), forming the N-allyloxycarbonyl (Alloc) derivative .
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Carboxylic Acid Activation: The free carboxylic acid is converted to an active ester (e.g., 2,5-dioxopyrrolidin-1-yl ester) using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, enhancing reactivity for subsequent amide bond formation.
Reaction Conditions:
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Temperature: 0–25°C (prevents racemization).
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Yield: ~70–85% after chromatographic purification.
Industrial Manufacturing
Scaled-up production employs continuous flow reactors to improve mixing efficiency and reduce reaction times. Key advancements include:
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Automated pH Control: Maintains optimal conditions for carbamate formation.
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In-Line Analytics: Real-time HPLC monitoring ensures consistent product quality.
Parameter | Laboratory Method | Industrial Method |
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Reactor Type | Batch flask | Continuous flow reactor |
Temperature Control | Ice bath | Jacketed reactor with PID control |
Purification | Column chromatography | Crystallization |
Throughput | 10–50 g/day | 1–5 kg/day |
Biological Activity and Mechanistic Insights
PPARγ Activation
L-Valine, N-[(2-propen-1-yloxy)carbonyl]- exhibits partial agonism toward PPARγ, a nuclear receptor regulating adipogenesis and glucose homeostasis. In vitro assays using 3T3-L1 preadipocytes demonstrate:
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Adipogenic Potential: 1.8-fold increase in lipid accumulation at 10 μM.
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Gene Expression: Upregulation of FABP4 (2.3-fold) and AdipoQ (1.5-fold), markers of adipocyte differentiation.
Mechanistic Model:
The allyloxycarbonyl group enhances membrane permeability, allowing the compound to interact with PPARγ’s ligand-binding domain. This induces conformational changes that recruit coactivators like C/EBPα, driving adipocyte maturation.
Applications in Biomedical Research
Obesity and Metabolic Syndrome
The compound’s dual role in PPARγ activation and adipogenesis positions it as a candidate for obesity therapeutics. In diet-induced obese mice, a 4-week treatment (50 mg/kg/day) reduced:
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Body Weight: 12% decrease vs. control.
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Fasting Glucose: 18% reduction, indicating improved insulin sensitivity.
Targeted Drug Delivery
Conjugation with anticancer agents (e.g., doxorubicin) via the Alloc group enables tumor-specific delivery. The esterase-labile linkage ensures payload release in tumor microenvironments, minimizing systemic toxicity.
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